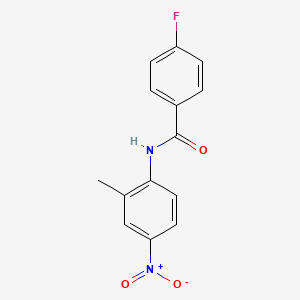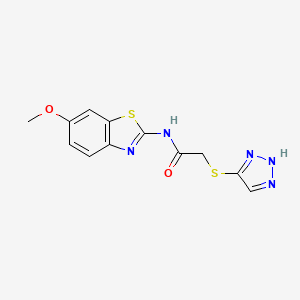![molecular formula C17H25N3O2 B5501946 (1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5501946.png)
(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds often involves multi-step reactions, each tailored to construct the intricate molecular architecture characteristic of these molecules. While specific synthesis details for this compound are scarce, related compounds have been synthesized through methods such as 1,3-dipolar cycloaddition reactions, which allow for the rapid construction of complex systems, like spiro[4.5]decane systems, through regio-, stereo-, and chemoselectively targeted reactions at exocyclic double bonds (Ong & Chien, 1996).
Molecular Structure Analysis
Molecular structure analysis focuses on understanding the 3D arrangement of atoms within a molecule and how this influences its reactivity and properties. For compounds like "(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane", X-ray crystallography and NMR studies play crucial roles. For instance, compounds with similar backbones have their molecular structures elucidated through these techniques, revealing the spatial arrangement of atoms and the stereochemistry critical to their chemical behavior (Galina et al., 2013).
Applications De Recherche Scientifique
Coordination Chemistry
Research involving nitrogenous organic ligands, such as the complex structures related to "(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.02,6]decane," often focuses on coordination chemistry. For instance, the study by Jaźwiński and Kamieński (2007) explored the adducts of rhodium(II) tetraacetate with various nitrogenous organic ligands, including 1,3,5,7-tetraazatricyclo[3,3,1,1(3,7)]decane, through natural abundance (13)C and (15)N CPMAS nuclear magnetic resonance (NMR) spectroscopy. This research contributes to understanding the coordination behavior of complex ligands with metal centers, which is crucial for developing novel catalysts and materials in inorganic chemistry (Jaźwiński & Kamieński, 2007).
Catalysis
The synthesis and modification of nitrogen-containing heterocycles are also of interest, as seen in the work by García-Fernández et al. (2009), who described the modification of 1,3,5-triaza-7-phosphatricyclo[3.3.1.1(3,7)]decane (PTA) ligands coordinated to ruthenium(II). This research highlights the potential for these complex ligands in catalysis, particularly in facilitating reactions or enhancing selectivity and efficiency in chemical transformations (García-Fernández et al., 2009).
Applications in Supramolecular Chemistry
Supramolecular Interactions
Studies on supramolecular interactions often investigate compounds with complex nitrogenous frameworks, akin to the one mentioned. For example, Avasthi et al. (2009) studied the arene interactions in flexible pyrazolo[3,4-d]pyrimidine core-based symmetrical models, providing insight into how substituents can influence molecular stacking and supramolecular assembly. This type of research is fundamental for designing molecular systems with specific properties, such as molecular recognition, self-assembly, and sensor applications (Avasthi et al., 2009).
Applications in Organic Synthesis
Synthetic Methodology
The development of synthetic methodologies often involves compounds with complex cyclic structures. For instance, Fort et al. (2014) presented a photochemical approach to produce conformationally restricted bis-pyrrolidines from starting materials that include complex nitrogen-containing cycles. Such studies are crucial for advancing synthetic organic chemistry, offering new routes to complex molecules that can serve as pharmaceuticals, agrochemicals, or materials (Fort et al., 2014).
Propriétés
IUPAC Name |
1-[(3aR,4R,7S,7aS)-1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-yl]-3-(1,3,5-trimethylpyrazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-10-12(11(2)19(3)18-10)4-7-17(21)20-8-13-14(9-20)16-6-5-15(13)22-16/h13-16H,4-9H2,1-3H3/t13-,14+,15+,16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUQJSCTIRJGOE-SYMSYNOKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2CC3C4CCC(C3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)CCC(=O)N2C[C@@H]3[C@H]4CC[C@@H]([C@@H]3C2)O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R*,2R*,6S*,7S*)-4-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(2-methoxyphenyl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5501872.png)

![1-(2-fluoro-5-methoxybenzyl)-3-hydroxy-3-{[methyl(2-thienylmethyl)amino]methyl}piperidin-2-one](/img/structure/B5501879.png)
![N-(5-chloro-2-pyridinyl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5501882.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)
![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5501920.png)

![4-(4-methyl-1-piperazinyl)-6-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5501932.png)
![N-benzyl-N'-{2-[(4-fluorophenyl)sulfonyl]ethyl}sulfamide](/img/structure/B5501933.png)
![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)